molecular formula C13H14N4O7S B13458595 1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(1,3-thiazol-4-yl)methyl]carbamate

1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(1,3-thiazol-4-yl)methyl]carbamate

Cat. No.: B13458595
M. Wt: 370.34 g/mol
InChI Key: CMXINTJDYMXZFW-UHFFFAOYSA-N
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Description

1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(1,3-thiazol-4-yl)methyl]carbamate is a compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(1,3-thiazol-4-yl)methyl]carbamate typically involves the reaction of 1-hydroxypyrrolidine-2,5-dione with N-[(1,3-thiazol-4-yl)methyl]carbamate under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(1,3-thiazol-4-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced derivatives .

Mechanism of Action

The mechanism of action of 1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(1,3-thiazol-4-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s effects on cellular functions, such as apoptosis and cell proliferation, are also of interest in scientific research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(1,3-thiazol-4-yl)methyl]carbamate include:

Uniqueness

What sets 1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(1,3-thiazol-4-yl)methyl]carbamate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications .

Properties

Molecular Formula

C13H14N4O7S

Molecular Weight

370.34 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-(1,3-thiazol-4-ylmethyl)carbamate;1-hydroxypyrrolidine-2,5-dione

InChI

InChI=1S/C9H9N3O4S.C4H5NO3/c13-7-1-2-8(14)12(7)16-9(15)10-3-6-4-17-5-11-6;6-3-1-2-4(7)5(3)8/h4-5H,1-3H2,(H,10,15);8H,1-2H2

InChI Key

CMXINTJDYMXZFW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)O.C1CC(=O)N(C1=O)OC(=O)NCC2=CSC=N2

Origin of Product

United States

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